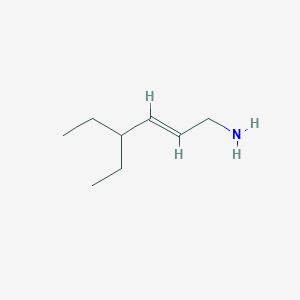
4-Ethylhex-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylhex-2-en-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is specifically a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The structure of this compound includes an ethyl group attached to the second carbon of a hexene chain, with an amine group (-NH2) attached to the first carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethylhex-2-en-1-amine can be synthesized through various methods. One common approach is the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 4-ethylhex-2-en-1-bromide with ammonia can yield this compound. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability. Catalysts such as Raney nickel or palladium on carbon are commonly used in these processes .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylhex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile compounds.
Reduction: The double bond in the hexene chain can be reduced to form 4-ethylhexan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine can facilitate the formation of amides
Major Products Formed
Oxidation: Formation of nitroso, nitro, or nitrile compounds.
Reduction: Formation of 4-ethylhexan-1-amine.
Substitution: Formation of amides, imines, or other derivatives
Aplicaciones Científicas De Investigación
4-Ethylhex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Ethylhex-2-en-1-amine involves its interaction with various molecular targets. As a primary amine, it can act as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in the formation of carbon-nitrogen bonds, which are essential in many biological and chemical processes. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethylhexan-1-amine: Similar structure but lacks the double bond.
4-Methylhex-2-en-1-amine: Similar structure but has a methyl group instead of an ethyl group.
Hex-2-en-1-amine: Similar structure but lacks the ethyl group.
Uniqueness
4-Ethylhex-2-en-1-amine is unique due to the presence of both an ethyl group and a double bond in its structure. This combination of features influences its reactivity and makes it a valuable intermediate in organic synthesis. The double bond provides additional sites for chemical modification, while the ethyl group can affect the compound’s steric and electronic properties .
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
(E)-4-ethylhex-2-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)6-5-7-9/h5-6,8H,3-4,7,9H2,1-2H3/b6-5+ |
Clave InChI |
VEABIMUVAHGIJG-AATRIKPKSA-N |
SMILES isomérico |
CCC(CC)/C=C/CN |
SMILES canónico |
CCC(CC)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


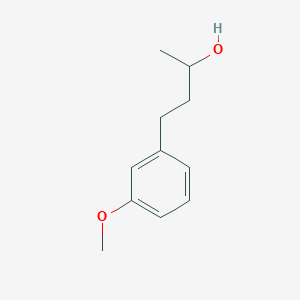
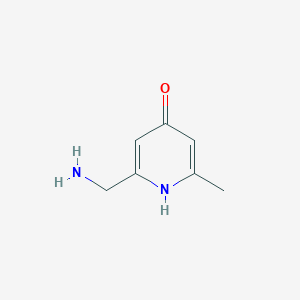
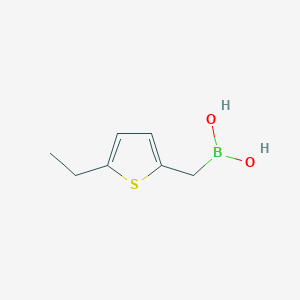
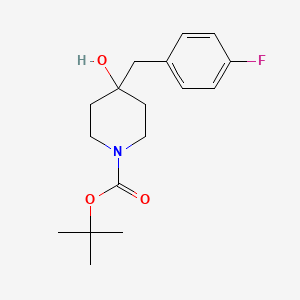
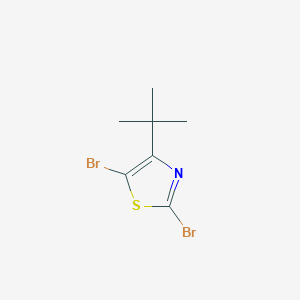
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
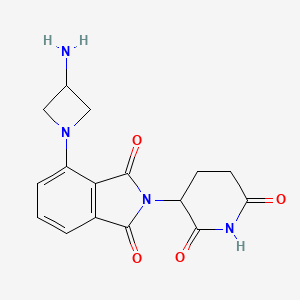
![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)
![4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)
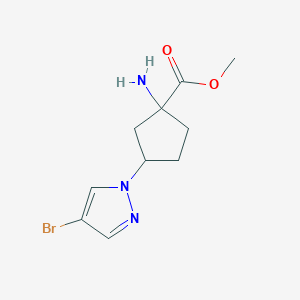
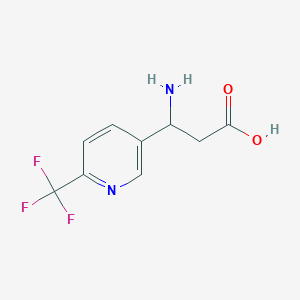
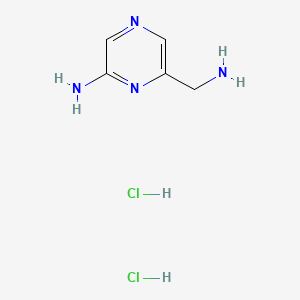
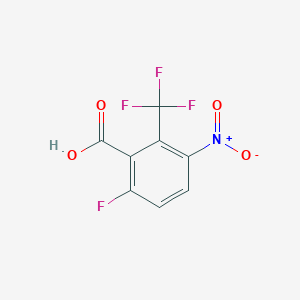
![8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B15314651.png)
